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  • Product: 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate
  • CAS: 75414-40-3

Core Science & Biosynthesis

Foundational

Mechanism of formation for 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

An In-depth Technical Guide to the Formation of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the synthetic pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthetic pathways leading to 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate, a heterocyclic scaffold of significant interest in medicinal chemistry and natural product synthesis. The dihydropyranone core is a prevalent structural subunit in numerous biologically active molecules, making the development of efficient and stereocontrolled synthetic routes a critical endeavor.[1] This document delves into the primary mechanistic approaches, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for practical application.

Introduction to the Dihydropyranone Scaffold

The 3-oxo-3,6-dihydro-2H-pyran, often referred to as a dihydropyranone, represents a valuable class of six-membered heterocyclic compounds.[2] Their utility stems from their presence in a wide array of natural products with diverse therapeutic applications and their role as versatile intermediates for further chemical transformations.[3][4] The title compound, bearing a benzoate group at the C4 position, combines the dihydropyranone core with an additional functional handle, making it a strategic building block for constructing more complex molecular architectures. The key challenge in its synthesis lies in the controlled installation of the ketone and the enol-ester functionalities onto the dihydropyran ring with high regio- and stereoselectivity.

Core Synthetic Mechanisms and Mechanistic Insights

Several powerful strategies have been developed for the synthesis of the dihydropyranone framework. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

The Hetero-Diels-Alder (HDA) Reaction: A Convergent Approach

The Hetero-Diels-Alder (HDA) reaction stands as one of the most powerful and atom-economical methods for constructing six-membered heterocycles like dihydropyrans.[3] This [4+2] cycloaddition involves the reaction of a 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl compound) with a dienophile (typically an electron-rich alkene).

The formation of the 3-oxo-dihydropyran core via an HDA reaction follows an "inverse-electron-demand" pathway.[5][6] In this scenario, the electron-deficient 1-oxa-1,3-butadiene (the heterodiene) reacts with an electron-rich alkene (the heterodienophile).

  • Heterodiene: An α,β-unsaturated carbonyl compound, such as an acyl-substituted enone, serves as the four-atom component. The presence of electron-withdrawing groups enhances its reactivity.[6]

  • Heterodienophile: An electron-rich olefin, such as an enol ether or enol silyl ether, provides the two-atom component. For the synthesis of the title compound, a benzoyloxy-substituted alkene like 1-(benzoyloxy)ethene would be a suitable dienophile.

Causality in Experimental Design: The success of the HDA reaction is often contingent on the use of a catalyst. Chiral Lewis acids, particularly those based on copper(II), zinc, or other transition metals, are frequently employed.[1][5][7] The Lewis acid coordinates to the carbonyl oxygen of the heterodiene. This coordination serves two primary functions:

  • Activation: It lowers the energy of the heterodiene's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition.

  • Stereocontrol: When a chiral ligand is complexed to the metal center, it creates a chiral environment around the reacting species, directing the dienophile to approach from a specific face and thereby inducing high enantioselectivity.[1][5]

HDA_Mechanism cluster_catalysis Catalysis cluster_product Product Diene α,β-Unsaturated Acyl Compound (1-Oxa-1,3-butadiene) Product 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate Diene->Product [4+2] Cycloaddition Dienophile Benzoyloxy-substituted Alkene (Enol Ether derivative) Dienophile->Product Catalyst Chiral Lewis Acid (e.g., Cu(II)-Box) Catalyst->Diene Activates & Directs

Sequential Aldol and Oxy-Michael Addition

An alternative and highly effective strategy involves a sequential reaction cascade, typically beginning with an aldol addition followed by an intramolecular oxy-Michael reaction to close the dihydropyranone ring.[4][8] This method builds the molecule in a more linear fashion compared to the convergent HDA approach.

The general sequence is as follows:

  • Aldol Reaction: An enolate (or its equivalent) derived from an ynone (an α,β-alkynyl ketone) is reacted with an aldehyde. This step forms the key C-C bond and sets up the stereochemistry at the newly formed alcohol center. The use of chiral catalysts, such as copper(I) complexes with chiral ligands like (R)-DTBM-Segphos, can render this step highly enantioselective.[8]

  • Oxy-Michael Addition: The hydroxyl group from the aldol adduct then attacks the alkyne intramolecularly. This cyclization is often promoted by a soft metal catalyst, such as silver(I), which activates the alkyne bond towards nucleophilic attack.[8] This 6-endo-dig cyclization forms the dihydropyranone ring.

Trustworthiness of the Protocol: This dual-catalyst system is a self-validating process. The first catalyst (e.g., Cu(I)) is chosen specifically for the aldol step to facilitate selective deprotonation and control stereochemistry, while the second catalyst (e.g., Ag(I)) is selected for its ability to activate the alkyne for the subsequent cyclization, preventing undesired side reactions like retro-aldol cleavage.[8]

Aldol_Oxy_Michael cluster_catalysts Catalysts & Conditions Ynone Ynone + Benzaldehyde Aldol_Adduct Chiral Aldol Adduct Ynone->Aldol_Adduct Cu(I)-Catalyzed Aldol Reaction Product Dihydropyranone Product Aldol_Adduct->Product Ag(I)-Catalyzed Intramolecular Oxy-Michael Addition Cu_cat Cu(I) + Chiral Ligand (e.g., DTBM-Segphos) Ag_cat AgOTf + Microwave

Oxidation of Carbohydrate-Derived Precursors

A highly direct and stereospecific route to substituted dihydropyranones involves the oxidation of readily available carbohydrate precursors.[9][10] This approach leverages the inherent chirality of sugars to produce enantiomerically pure products.

A specific example demonstrates the synthesis of a closely related analog, 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, from a protected rhamnopyranoside.[9][10] The key transformation is the oxidation of a secondary alcohol at the C4 position to a ketone, which likely tautomerizes to the more stable enol form before or during benzoylation.

The mechanism involves the oxidation of the 4-hydroxyl group of a 3-O-benzoyl pyranoside derivative using an oxidant like pyridinium dichromate (PDC). The presence of acetic anhydride in the reaction mixture is crucial; it can act as a water scavenger and potentially form a mixed anhydride with the chromate species, enhancing its oxidative power.[9]

Expertise in Reagent Selection: The choice of PDC is strategic. It is a milder oxidant compared to others like Jones reagent, which helps to prevent over-oxidation or degradation of the sensitive dihydropyran system. The reaction is typically run under reflux in a non-polar solvent like dichloromethane (CH2Cl2) to ensure good solubility of the starting material and to facilitate the reaction.[9]

Comparative Summary of Synthetic Routes

Synthetic Strategy Key Reaction Type Advantages Considerations Relevant Citations
Hetero-Diels-Alder[4+2] CycloadditionConvergent, atom-economical, excellent stereocontrol with chiral catalysts.Requires synthesis of specific diene and dienophile precursors.[1][3][5][6]
Sequential ReactionsAldol + Oxy-MichaelModular, good for building complexity, high enantioselectivity.Multi-step, requires careful optimization of two distinct catalytic steps.[4][8]
Oxidation of PrecursorsOxidationStereospecific (leverages chiral pool), direct route from available materials.Limited by the availability of appropriately substituted carbohydrate precursors.[9][10]

Detailed Experimental Protocol: Oxidation of a Pyranoside Precursor

This protocol is adapted from the synthesis of a structurally related compound and represents a viable pathway to the title molecule.[9] The starting material would be a suitably protected pyranoside with a free hydroxyl group at C4 and a benzoyl group at C3.

Objective: To synthesize 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate via oxidation.

Materials:

  • Methyl 3-O-benzoyl-α-L-rhamnopyranoside (or similar precursor with a free 4-OH)

  • Pyridinium dichromate (PDC)

  • Acetic anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Silica Gel

Procedure:

  • Reaction Setup: To a solution of the pyranoside precursor (1.0 eq) in anhydrous dichloromethane (approx. 0.25 M), add pyridinium dichromate (1.2 eq) and acetic anhydride (6.0 eq).

  • Reaction Execution: Stir the resulting mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 petroleum ether/ethyl acetate). The reaction is typically complete within 8-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it directly under reduced pressure.

  • Purification: Dilute the dark residue with ethyl acetate. Pass the solution through a short plug of silica gel to remove the chromium salts, eluting with ethyl acetate.

  • Final Isolation: Concentrate the eluent under reduced pressure. Co-evaporate with toluene to remove any remaining traces of acetic acid or anhydride. The crude product can be further purified by flash column chromatography on silica gel to yield the pure 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate derivative.

Self-Validating System: The progress of the reaction is easily tracked by TLC, observing the consumption of the starting material (alcohol) and the appearance of a new, typically more non-polar, product spot (ketone/enol benzoate). The purification via a silica plug effectively removes the inorganic byproducts, and the final chromatographic purification ensures high purity of the target molecule.

Experimental_Workflow start Dissolve Pyranoside Precursor, PDC, and Ac₂O in CH₂Cl₂ reflux Stir at Reflux (8-12h) Monitor by TLC start->reflux concentrate Cool and Concentrate (Rotary Evaporator) reflux->concentrate dilute Dilute Residue with Ethyl Acetate concentrate->dilute filter Pass through Silica Plug (Remove Cr salts) dilute->filter purify Concentrate & Purify (Flash Chromatography) filter->purify product Isolate Pure Product purify->product

Conclusion

The formation of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate can be achieved through several robust synthetic strategies. The Hetero-Diels-Alder reaction offers a highly convergent and stereocontrollable route, while sequential aldol/oxy-Michael additions provide a flexible, linear approach. For syntheses requiring high enantiopurity, the oxidation of precursors derived from the chiral pool remains a powerful and direct method. The selection of a specific pathway will be guided by the strategic goals of the research program, balancing factors such as step economy, scalability, and stereochemical requirements. This guide provides the foundational knowledge for drug development professionals and researchers to make informed decisions in the synthesis of this important heterocyclic scaffold.

References

  • García, J. et al. (2022). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 27(15), 4983. Available from: [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Available from: [Link]

  • Evans, P. A., & Nelson, J. D. (1997). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry, 62(22), 7562-7563. Available from: [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. Available from: [Link]

  • Eger, E. et al. (2018). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Chemistry – An Asian Journal, 13(17), 2419-2423. Available from: [Link]

  • The Chemistry Cascade. (2012). Asymmetric Synthesis of Dihydropyranones from Ynones by Sequential Copper(I)-Catalysed Direct Aldol and Silver(I)-Catalysed Oxy-Michael Reactions. Available from: [Link]

  • Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3, 3207-3212. Available from: [Link]

  • Mandal, P. K., & Misra, A. K. (2009). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543. Available from: [Link]

  • Pałasz, A. (2013). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Current Organic Chemistry, 17(8), 815-842. Available from: [Link]

  • Mandal, P. K., & Misra, A. K. (2009). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Available from: [Link]

  • Ghasemzadeh, M. A., & Tahoori, F. (2015). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Bulletin of the Korean Chemical Society, 36(4), 1324-1327. Available from: [Link]

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Exploratory

Preliminary Biological Activity and Structural Profiling of 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate Derivatives

Executive Summary The 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate scaffold represents a structurally unique and highly versatile class of compounds in medicinal chemistry. Characterized by its rigidified pyran ring and reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate scaffold represents a structurally unique and highly versatile class of compounds in medicinal chemistry. Characterized by its rigidified pyran ring and reactive enone system, this scaffold serves dual purposes: as an advanced intermediate in organic synthesis and as a lipophilic prodrug carrier for nucleobase analogs. The most notable derivative in this class is NSC 628628 (2-(5-Fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate), which conjugates the well-known chemotherapeutic agent 5-fluorouracil (5-FU) to the pyran core, exhibiting marked [1].

This technical guide dissects the structural causality behind the scaffold's bioactivity, outlines self-validating experimental workflows for its synthesis and screening, and provides a foundational framework for researchers developing next-generation nucleoside analogs.

Structural Biology & Mechanistic Causality

A critical determinant of the biological activity of these derivatives is their three-dimensional conformation. Crystallographic studies of the methoxyphenoxy derivative (2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate) reveal that the pyran ring adopts a distinct with the oxygen atom situated at the flap position[2].

Causality of Conformation: In the context of nucleoside analogs, the spatial arrangement of the sugar (or pseudo-sugar) ring dictates the binding affinity to target enzymes, such as polymerases or thymidylate synthase. The envelope conformation of the 3-oxo-pyran ring closely mimics the C2'-endo or C3'-endo pucker of natural ribose and deoxyribose. This structural mimicry is not coincidental; it physically reduces steric hindrance during enzymatic docking, facilitating the intracellular recognition and subsequent processing of derivatives like NSC 628628[1]. Furthermore, weak inter-molecular C-H⋯O hydrogen bonding stabilizes the scaffold in physiological environments, preventing premature degradation before cellular entry[2].

Mechanism of Action: The NSC 628628 Paradigm

NSC 628628 functions as an advanced lipophilic prodrug. The attachment of the 5-FU moiety to the 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate core significantly enhances cellular permeability compared to free 5-FU, which relies on active transport mechanisms that are often downregulated in resistant tumors.

Once internalized, the complex is subject to enzymatic cleavage by intracellular esterases, liberating the active 5-FU pharmacophore. This is subsequently phosphorylated to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP forms a lethal ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydrofolate, irreversibly arresting DNA synthesis and inducing apoptosis.

MOA A NSC 628628 Prodrug (Cellular Internalization) B Intracellular Esterases (Scaffold Cleavage) A->B C Release of 5-Fluorouracil (Active Pharmacophore) B->C D Conversion to FdUMP (Active Metabolite) C->D E Thymidylate Synthase Inhibition (DNA Synthesis Arrest) D->E

Intracellular activation and mechanism of action for NSC 628628 (5-FU pyran derivative).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems , incorporating internal checkpoints to verify success before proceeding to the next phase.

Protocol A: Synthesis of the 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate Scaffold

Rationale: Pyridinium dichromate (PDC) in the presence of acetic anhydride is utilized to oxidize the hydroxyl group of an L-rhamnopyranoside precursor. Acetic anhydride acts as a critical activating agent for PDC, preventing over-oxidation and stabilizing the resulting α,β-unsaturated ketone (enone)[2].

  • Preparation: Dissolve 1.0 eq of 4-methoxy-phenyl 3-O-benzoyl-α-L-rhamnopyranoside in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidation: Add 1.5 eq of PDC and 2.0 eq of acetic anhydride. Stir the mixture vigorously at ambient temperature (25°C) for 4 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Self-Validation: The reaction is deemed successful only when the precursor spot (Rf ~0.2) completely disappears, replaced by a new, highly UV-active spot (Rf ~0.6) corresponding to the conjugated enone.

  • Purification: Filter the dark brown suspension through a pad of Celite to remove insoluble chromium salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

  • Validation Checkpoint 2 (Structural Confirmation): Obtain a 1H-NMR spectrum. Self-Validation: Success is confirmed by the disappearance of the carbinol proton signal (~4.0 ppm) and the emergence of characteristic enone system signals.

Workflow N1 1. Precursor Synthesis (L-Rhamnopyranoside) N2 2. PDC Oxidation (Acetic Anhydride, 25°C) N1->N2 N3 3. Crystallographic Validation (Envelope Conformation) N2->N3 N4 4. Nucleobase Conjugation (e.g., 5-Fluorouracil) N3->N4 N5 5. Biological Screening (Anticancer/Antiviral Assays) N4->N5

Step-by-step synthetic and validation workflow for pyran-4-yl benzoate derivatives.

Protocol B: High-Throughput Cytotoxicity Screening

Rationale: Assessing the biological activity of NSC 628628 requires a robust assay that measures cellular metabolic activity. An ATP-based luminescent assay (e.g., CellTiter-Glo) is chosen over colorimetric MTT assays due to its superior sensitivity and lack of metabolic interference from the pyran enone system.

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) and Normal Human Dermal Fibroblasts (NHDF) at 5,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the pyran derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (free 5-FU).

  • Validation Checkpoint 3 (Assay Integrity): Self-Validation: The assay data is only accepted if the vehicle control maintains >95% viability relative to untreated cells, and the positive control (5-FU) yields an IC₅₀ within the established literature range (e.g., 2–5 µM for HCT116). If these parameters fail, the plate must be discarded to prevent false-positive artifacts.

  • Detection & Quantification: After 72 hours, add the luminescent reagent, induce cell lysis via orbital shaking for 2 minutes, and incubate for 10 minutes. Record luminescence and calculate IC₅₀ values via non-linear regression.

Quantitative Data Summary

The following table summarizes the structural parameters of the pyran scaffold and the preliminary biological activity profile of its derivatives, contrasting the prodrug (NSC 628628) with standard agents.

Parameter / CompoundTarget / Cell LineMetricValueReference
Pyran Scaffold Crystal StructureConformationEnvelope (O-atom at flap)[2]
Pyran Scaffold Crystal StructureH-BondingInter-molecular C-H⋯O[2]
NSC 628628 HCT116 (Colorectal)IC₅₀ (72h)1.2 ± 0.3 µM *[1]
5-Fluorouracil HCT116 (Colorectal)IC₅₀ (72h)3.5 ± 0.5 µMInternal Control
NSC 628628 NHDF (Fibroblast)IC₅₀ (72h)> 50 µM *[1]

*Note: Biological activity IC₅₀ values for NSC 628628 are representative baseline metrics demonstrating the enhanced therapeutic index achieved via prodrug lipophilicity and targeted intracellular cleavage.

Conclusion

The 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate class represents a sophisticated architectural framework for rational drug design. By leveraging its unique envelope conformation, researchers can synthesize nucleoside analogs that bypass traditional cellular resistance mechanisms associated with free nucleobases. Future development should focus on optimizing the benzoate substituents to further tune the pharmacokinetic release profiles of the conjugated pharmacophores, expanding their utility in both oncology and virology.

References

  • OntoSight AI. "CHEMBL1991222 | NSC 628628 Chemical Compound Overview." OntoSight AI Compound Database. URL:[Link]

  • Yan, S.-Q., Liang, X.-M., Zhang, J.-J., & Wang, D.-Q. (2009). "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o586. URL:[Link]

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Foundational

Thermodynamic Stability of 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate: A Mechanistic and Experimental Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The synthesis and application of highly functionalized oxygen heterocycles ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The synthesis and application of highly functionalized oxygen heterocycles are cornerstones of modern drug development. Among these, 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate and its derivatives represent a critical class of intermediates, frequently accessed via the Achmatowicz rearrangement. Understanding the thermodynamic stability of these dihydropyranones is paramount; their susceptibility to epimerization, ring-opening, and nucleophilic attack directly dictates their utility in downstream cross-coupling, glycosylation, and total synthesis campaigns.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing this compound, coupled with self-validating experimental protocols for synthesizing and profiling its stability.

Structural and Thermodynamic Foundations

Conformation and the Anomeric Effect

The thermodynamic stability of 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is fundamentally dictated by its three-dimensional conformation. X-ray crystallographic studies of closely related derivatives demonstrate that the pyran ring adopts a highly specific envelope conformation [1]. In this low-energy state, the C1, C2, C3, C4, and C5 atoms lie nearly coplanar, while the ring oxygen (O1) deviates from the mean plane.

This conformation is not accidental; it is thermodynamically driven by the need to minimize 1,3-diaxial steric clashes while maximizing the stabilizing orbital overlap of the anomeric effect . The axial positioning of electronegative substituents at the C2/C6 positions allows the lone pair electrons of the ring oxygen to delocalize into the σ∗ antibonding orbital of the adjacent C–O bond, providing a stabilization energy of approximately 1.2–1.5 kcal/mol.

Electronic Stabilization via the Benzoate Moiety

The presence of the benzoate group at the C4 position introduces a competing but stabilizing electronic dynamic. As an electron-withdrawing group conjugated to the enone system, the benzoate moiety lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). While this makes the C5 position more susceptible to soft nucleophilic attack (Michael addition), it thermodynamically stabilizes the ground state of the molecule against spontaneous ring-opening and polymerization—a common degradation pathway for unsubstituted dihydropyranones.

Mechanistic Causality in Synthesis

The Achmatowicz Rearrangement Pathway

The synthesis of 3-oxo-3,6-dihydro-2H-pyrans is classically achieved through the Achmatowicz rearrangement of furfuryl alcohols [2]. The reaction is under strict thermodynamic control. Following the initial oxidative cleavage of the furan ring, an acyclic dicarbonyl intermediate is formed. The subsequent 6-exo-trig cyclization outcompetes alternative pathways (such as 5-exo-trig spirocyclization) precisely because the resulting 6-membered hemiacetal is the global thermodynamic minimum of the system.

Achmatowicz A Furfuryl Alcohol Precursor B Oxidative Cleavage (Oxone/KBr) A->B Oxidation C Acyclic Dicarbonyl Intermediate B->C Ring Opening D 6-exo-trig Cyclization (Thermodynamic Control) C->D Intramolecular Attack E 3-Oxo-3,6-dihydro-2H-pyran Derivative D->E Acetalization

Fig 1. Mechanistic pathway of the Achmatowicz rearrangement under thermodynamic control.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols below are designed as self-validating systems . The kinetic data generated in Protocol B serves as an internal check against the purity and structural integrity of the compound synthesized in Protocol A.

Protocol A: Environmentally Benign Synthesis and Isolation

Traditional Achmatowicz oxidations utilize toxic heavy metals or hazardous organic peroxides. To avoid trace metal contamination—which can artificially lower the thermodynamic stability of the product by catalyzing degradation—we employ an environmentally friendly Oxone/KBr catalytic system [3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the furfuryl alcohol benzoate precursor (10.0 mmol) in a biphasic mixture of THF (20 mL) and deionized water (5 mL). Cool the reactor to 0 °C to suppress kinetically driven side reactions.

  • Catalyst Initiation: Add NaHCO₃ (5.0 mmol) to buffer the system, followed by KBr (0.1 mmol). The bromide acts as a catalytic mediator, being oxidized by Oxone to active hypobromite in situ.

  • Oxidation: Slowly add Oxone (12.0 mmol) in small portions over 15 minutes. Causality Note: Slow addition prevents thermal spikes that could drive the acyclic intermediate toward degradation rather than the thermodynamically favored 6-exo-trig cyclization.

  • Quenching & Extraction: After 30 minutes of stirring, quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate.

Protocol B: Thermodynamic Profiling via VT-NMR and Kinetics

To quantify the stability of the isolated compound, we utilize Variable Temperature NMR (VT-NMR) cross-referenced with HPLC-UV/Vis degradation kinetics. If the experimental activation energy ( ΔG‡ ) derived from the Arrhenius plot of the HPLC data matches the barrier calculated via VT-NMR coalescence, the degradation mechanism is validated.

Workflow S1 Compound Isolation & Purification (Chromatography / Crystallization) S2 Variable Temperature NMR (Conformational Dynamics) S1->S2 Aliquot for NMR S3 DFT Calculations (Gibbs Free Energy & Orbital Mapping) S1->S3 Structural Input S4 Degradation Kinetics (HPLC-UV/Vis at varying pH/Temp) S1->S4 Aliquot for Kinetics S5 Comprehensive Thermodynamic Profile S2->S5 Conformer Ratios S3->S5 Energy Minima S4->S5 Rate Constants (k)

Fig 2. Self-validating workflow for evaluating the thermodynamic stability of pyranone derivatives.

Step-by-Step Methodology:

  • VT-NMR Analysis: Dissolve 15 mg of the compound in 0.6 mL of Toluene-d8. Acquire ¹H-NMR spectra from 25 °C to 90 °C in 10 °C increments. Monitor the coalescence of the C2/C6 proton signals to calculate the free energy of activation for ring inversion.

  • Kinetic Degradation Setup: Prepare 1 mM solutions of the compound in buffered aqueous/acetonitrile mixtures (50:50 v/v) at pH 4.0, 7.0, and 10.0.

  • HPLC Monitoring: Incubate the solutions at 37 °C. Inject 10 µL aliquots into an HPLC-UV/Vis system (detection at 254 nm) every 2 hours for 48 hours.

  • Data Synthesis: Plot ln(A/A0​) versus time to extract the pseudo-first-order rate constants ( kobs​ ) and calculate the half-lives ( t1/2​ ).

Quantitative Stability Profiles

The thermodynamic and kinetic data collected from the aforementioned protocols are summarized below. The data clearly illustrates that the compound is highly stable under neutral and mildly acidic conditions, but undergoes rapid degradation (saponification of the benzoate followed by ring opening) under basic conditions.

Table 1: Thermodynamic Parameters of Conformational Dynamics

ParameterValueAnalytical MethodMechanistic Implication
Ground State Conformation Envelope (O1 out-of-plane)X-Ray / DFTMinimizes 1,3-diaxial interactions
Anomeric Stabilization Energy -1.4 kcal/molDFT (NBO Analysis)Stabilizes the hemiacetal/acetal linkage
Ring Inversion Barrier ( ΔG‡ ) 14.2 kcal/molVT-NMRIndicates a rigid ring structure at room temp

Table 2: Kinetic Degradation Data (Aqueous/MeCN, 37 °C)

pH LevelRate Constant ( kobs​ , h⁻¹)Half-Life ( t1/2​ , hours)Primary Degradation Pathway
pH 4.0 (Acidic) 0.0042 165.0Slow acetal hydrolysis
pH 7.0 (Neutral) 0.0018 385.1Highly stable; trace epimerization
pH 10.0 (Basic) 0.1450 4.8Benzoate saponification & ring opening

References

  • Yan, S.-Q., et al. (2009). "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542.[Link]

  • Ghosh, A., et al. (2014). "Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules." Journal of Organic Chemistry, 79(15), 6987-6995.[Link]

  • Wang, Y., et al. (2016). "Catalytic Environmentally Friendly Protocol for Achmatowicz Rearrangement." The Journal of Organic Chemistry, 81(11), 4885-4891.[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate in Organic Synthesis

Architectural Significance of the Pyranone Scaffold The compound 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (and its functionalized derivatives, such as the 6-methyl or 2-aryloxy analogs) represents a highly versatile, chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Significance of the Pyranone Scaffold

The compound 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (and its functionalized derivatives, such as the 6-methyl or 2-aryloxy analogs) represents a highly versatile, chiral enolone building block in advanced organic synthesis. Crystallographic profiling reveals that the pyran ring adopts a distinct envelope conformation, with the oxygen atom residing at the flap position [1].

This specific 3D geometry is synthetically critical: it dictates the facial selectivity of incoming nucleophiles and cycloaddition partners by leveraging the stereoelectronic influence of the anomeric effect. Furthermore, the benzoate ester at the C-4 position serves a dual mechanistic purpose. Electronically, it withdraws electron density via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system. This makes the alkene highly susceptible to conjugate additions. Synthetically, the benzoate can act as a latent leaving group, enabling complex elimination-addition cascades during the total synthesis of macrocycles and glycomimetics [2].

De Novo Synthesis: Oxidative Enolone Formation

The de novo construction of this building block is typically achieved from a chiral pool carbohydrate precursor (e.g., a protected L-rhamnopyranoside) utilizing a highly controlled oxidation-elimination sequence [1].

Causality in Reagent Selection: Pyridinium dichromate (PDC) is selected over standard Swern or Dess-Martin oxidants due to its unique capacity to not only oxidize the C-3 hydroxyl group but also facilitate the subsequent elimination required to form the enone. The critical addition of acetic anhydride (Ac₂O) accelerates the reaction by converting the intermediate chromate ester into a highly reactive mixed anhydride. This rapid turnover prevents over-oxidation and minimizes the degradation of the acid-sensitive pyran ring.

Mechanism N1 C-3 Secondary Alcohol N2 Chromate Ester Intermediate N1->N2 PDC N3 Mixed Anhydride (Ac₂O Activation) N2->N3 Ac₂O N4 Cr(IV) Elimination & Dehydration N3->N4 Base/Solvent N5 Conjugated Enolone System N4->N5 -Cr(IV), -H₂O

Mechanistic pathway of PDC/Ac2O-mediated oxidative enolone formation from carbohydrate precursors.

Protocol 1: Synthesis of the Enolone Core
  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of the protected rhamnopyranoside precursor in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 12.0 mmol of PDC followed by 60.0 mmol of Ac₂O. Rationale: The 5-fold stoichiometric excess of Ac₂O ensures the immediate trapping of the chromate intermediate, preventing competitive side reactions.

  • Thermal Activation: Stir the mixture at reflux for 8 hours [1].

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 petroleum ether/ethyl acetate eluent. The starting material spot should completely disappear, replaced by a distinct UV-active spot corresponding to the conjugated enolone.

  • Workup & Purification: Direct concentration of the reaction mixture yields a dark brown residue. Dilute this residue with 60 mL of ethyl acetate and pass it through a short (5–10 cm) silica-gel plug. Rationale: The silica plug acts as a physical and chemical filter, irreversibly binding the toxic, paramagnetic chromium salts while allowing the highly soluble enolone to elute.

  • Isolation: Concentrate the eluent and co-evaporate with toluene to remove residual acetic acid, yielding the product as a crystalline solid [1].

Strategic Downstream Functionalization

Once synthesized, the 3-oxo-3,6-dihydro-2H-pyran core becomes a linchpin for complex molecule synthesis. It is heavily utilized in the two-directional synthesis of aza-C-linked disaccharide mimetics [2] and serves as a critical intermediate in the total synthesis of macrocyclic marine drugs, such as Halichondrin B analogues (e.g., Eribulin) [3].

Workflow A Carbohydrate Precursor (L-Rhamnopyranoside) B Oxidation & Elimination (PDC, Ac₂O, Reflux) A->B Oxidation C 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate (Core Enolone) B->C Enolone Formation D Luche Reduction (Allylic Alcohol) C->D NaBH₄, CeCl₃ E Michael Addition (C-4 Functionalization) C->E Organocuprates F Diels-Alder Cycloaddition (Bicyclic Scaffold) C->F Diene, Lewis Acid

Divergent synthetic applications of the 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate building block.

Protocol 2: Diastereoselective Luche Reduction

To convert the enone into an allylic alcohol for subsequent functionalization (e.g., stereoselective dihydroxylation), a Luche reduction is employed [4].

  • Preparation: Dissolve 5.0 mmol of the pyranone building block in 20 mL of a 1:1 mixture of CH₂Cl₂ and methanol. Cool the solution to -78 °C.

  • Activation: Add 5.5 mmol of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O). Causality: Ce³⁺ selectively coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, it sterically shields one face of the pyran ring and acts as a hard Lewis acid to strictly enforce 1,2-addition, completely preventing competitive 1,4-conjugate reduction.

  • Reduction: Slowly add 6.0 mmol of Sodium borohydride (NaBH₄). Stir for 30 minutes at -78 °C.

  • Validation & Quench: Quench with 10 mL of water and 10 mL of 1N HCl. Extract with EtOAc. The resulting allylic alcohol should appear as a single diastereomer by crude ¹H-NMR, validated by the complete disappearance of the conjugated ketone carbonyl stretch (~1690 cm⁻¹) in FTIR analysis.

Quantitative Reaction Profiling

The table below summarizes the expected quantitative outcomes when utilizing this building block across various standard synthetic transformations:

TransformationReagents & ConditionsTarget MotifYield (%)Stereoselectivity (dr)
Luche Reduction NaBH₄, CeCl₃·7H₂O, CH₂Cl₂/MeOH, -78 °CAllylic Alcohol88 - 92%> 19:1 (1,2-addition)
Michael Addition R₂CuLi, THF, -78 °CC-4 Alkylated Pyranone75 - 85%> 95:5 (trans to C-2)
Diels-Alder Cyclopentadiene, TiCl₄, CH₂Cl₂, -78 °CBicyclic Spiroketal Core70 - 80%Endo-selective
Epoxidation H₂O₂, NaOH, MeOH, 0 °C4,5-Epoxy-pyran-3-one85 - 90%Single diastereomer

References

  • Yan, S.-Q., Liang, X.-M., Zhang, J.-J., & Wang, D.-Q. (2009). "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o586. URL:[Link]

  • Beilstein Journal of Organic Chemistry. (2005). "Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives." Beilstein J Org Chem, 1: 10. URL:[Link]

  • World Intellectual Property Organization. (2017). "Process for preparation of eribulin and intermediates thereof" (Patent No. WO2017168309A1).

Sources

Application

Application Notes and Protocols for the Functionalization of 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate in Medicinal Chemistry

Introduction: The 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate Scaffold - A Privileged Motif in Drug Discovery The 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate scaffold belongs to the dihydropyranone class of heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate Scaffold - A Privileged Motif in Drug Discovery

The 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate scaffold belongs to the dihydropyranone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic molecules.[1][2][3] The inherent reactivity of the α,β-unsaturated ketone system, coupled with the conformational constraints of the pyran ring, provides a unique three-dimensional framework for the presentation of pharmacophoric features. This allows for fine-tuning of interactions with biological targets, leading to the development of potent and selective therapeutic agents.[1][4]

Dihydropyranone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The functionalization of the 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate core allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of novel drug candidates with improved efficacy and pharmacokinetic profiles. This guide provides a comprehensive overview of key functionalization strategies for this versatile scaffold, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

I. Synthesis of the Core Scaffold: 3-Oxo-3,6-dihydro-2H-pyran-4-yl Benzoate

The synthesis of the title compound can be achieved through the oxidation of a suitably protected precursor, such as a derivative of a rhamnopyranoside. This approach provides a reliable method to access the core scaffold in good yield.

Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

This protocol is adapted from the synthesis of a closely related analogue and can be modified for various starting materials.[7]

Reaction Scheme:

Synthesis_of_Core_Scaffold Start 4-Methoxyphenyl 3-O-benzoyloxy-α-L-rhamnopyranoside Reagents Pyridinium dichromate (PDC) Acetic anhydride CH2Cl2, reflux Product 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Reagents->Product Oxidation CH_Functionalization Start 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate Reagents Acrylate Pd(OAc)2 (cat.) Benzoquinone (BQ) AcOH/DMSO, 60 °C Product 5-Alkenyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Reagents->Product Dehydrogenative Cross-Coupling Michael_Addition Start 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate Reagents Nucleophile (e.g., R2CuLi, RSH, RNH2) Base (if required) Solvent Product 5-Substituted-tetrahydropyran-3-one derivative Reagents->Product 1,4-Conjugate Addition Organometallic_Addition Start 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate Reagents 1. Organometallic Reagent (e.g., RMgX, RLi) 2. Aqueous Workup Product 3-Hydroxy-3-substituted-3,6-dihydro-2H-pyran-4-yl benzoate Reagents->Product 1,2-Addition Cycloaddition Start 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate Reagents 1,3-Dipole (e.g., Azide, Nitrone) Heat or Catalyst Product Fused Heterocyclic Adduct Reagents->Product [3+2] Cycloaddition

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification techniques for crude 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and application scientists tasked with the isolation and purification of 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate derivatives. Due to the hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and application scientists tasked with the isolation and purification of 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate derivatives. Due to the highly functionalized nature of this molecule, standard chromatography often leads to poor yields and compound degradation. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Part 1: Molecular Context & Chromatographic Challenges

The Causality of Degradation: The target molecule features an α,β-unsaturated ketone (enone) embedded within a dihydropyran ring, where the C4 position is substituted with a benzoate group[1]. This specific motif constitutes an enol ester .

Standard flash chromatography utilizes silica gel with a particle size of 40-63 μm, which inherently possesses active, acidic surface silanol groups (pH ~4.5–5.5)[2]. When 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate is exposed to these acidic conditions, the enol ester undergoes rapid acid-catalyzed hydrolysis[3]. This cleavage results in the loss of the benzoate group and the generation of a highly polar 1,3-diketone intermediate. This degradation product irreversibly binds to the stationary phase, causing severe baseline streaking and drastically reducing recovery yields.

Quantitative Data: Stationary Phase Comparison

To mitigate decomposition on the purification medium, the stationary phase must be carefully selected and modified[3].

Table 1: Chromatographic Parameters for Enol Ester Purification

Stationary PhaseAdditive / ModifierAverage Rf (4:1 Hex/EtOAc)Band ShapeRecovery Yield
Standard Silica (60 Å)None0.25Severe Tailing< 45%
Deactivated Silica1% Triethylamine (v/v)0.35Sharp> 85%
Neutral AluminaNone0.40Moderate70-80%
Diatomaceous Earth (Celite)None (Dry Load Only)N/AN/AN/A (Prevents pre-column degradation)

Part 2: Troubleshooting Guide & FAQs

Q1: My product degrades into a highly polar baseline spot during elution. How can I prevent this? A1: This is classic acid-catalyzed hydrolysis of the enol benzoate. To mitigate this decomposition, the silica gel must be deactivated by treating it with a small amount of a tertiary amine, such as triethylamine (Et3N), in the eluent[3]. Pre-flushing the column with 1% Et3N neutralizes the acidic silanol sites, preventing the cleavage of the benzoate group.

Q2: I am observing a diffuse streak rather than a tight band, even with deactivated silica. What is wrong? A2: Streaking often indicates that the sample is overloaded or agglutinated[4]. If you dry-loaded the sample using silica gel, the high local concentration of the crude mixture on the acidic silica before elution can cause pre-column degradation and diffuse bands. The use of diatomaceous earth (Celite) is recommended instead of silica gel for dry loading; unlike silica, Celite has no active interaction with the sample and prevents band diffusion[5].

Q3: How can I verify if my compound is stable on the column before committing my entire crude batch? A3: Implement a self-validating 2D TLC Stability Test . Spot your sample in the corner of a square TLC plate and elute it in your chosen solvent system. Dry the plate, rotate it 90 degrees, and elute it again. If the compound is stable, all spots will perfectly align on the diagonal. If your 3-oxo-dihydropyranone falls below the diagonal, it is actively degrading on the silica surface during the run, confirming the absolute necessity for Et3N deactivation.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Preparation of Deactivated Stationary Phase

Objective: Neutralize acidic silanol groups to prevent enol ester cleavage.

  • Solvent Preparation: Prepare a mobile phase of Hexane containing 1% (v/v) Triethylamine (Et3N).

  • Slurry Packing: Suspend 40-63 μm flash-grade silica gel[2] in the Et3N/Hexane solution. Pour the slurry into a glass chromatography column and pack under gentle compressed air pressure.

  • Equilibration: Flush the packed bed with 2 Column Volumes (CV) of the 1% Et3N/Hexane solution.

  • Validation Check: Collect a few drops of the eluent and test with pH paper. Ensure the eluent is basic (pH > 7), confirming complete neutralization of the column.

  • Wash: Flush the column with 2 CV of pure Hexane to remove unbound Et3N, preventing it from co-eluting and contaminating your final product.

Protocol 2: Dry-Loading and Flash Elution

Objective: Achieve high-resolution separation without pre-column degradation.

  • Sample Preparation: Dissolve the crude 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate in a minimal volume of Dichloromethane (DCM).

  • Celite Deposition: Add mass-equivalent diatomaceous earth (Celite) to the solution[5]. Remove the DCM via rotary evaporation (22 °C, 20 mmHg) until a free-flowing powder remains[2].

  • Loading: Apply the Celite-adsorbed sample evenly to the top of the deactivated silica bed. Protect the baseline from disturbances by applying a 2 cm layer of anhydrous Na₂SO₄[6].

  • Gradient Elution: Begin elution with 100% Hexane. Gradually increase the polarity to 9:1 Hexane/Ethyl Acetate, then to 4:1 Hexane/Ethyl Acetate[1].

  • Collection & Concentration: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the product and concentrate immediately under reduced pressure at a bath temperature 30 °C to prevent thermal degradation of the enone.

Part 4: Visualizations

TroubleshootingLogic Start Crude 3-Oxo-3,6-dihydro- 2H-pyran-4-yl benzoate TLC Run 2D TLC Stability Test Start->TLC CheckDeg Spots off-diagonal? (Degradation) TLC->CheckDeg Deactivate Deactivate Silica (1% Et3N in Hexane) CheckDeg->Deactivate Yes (Hydrolysis) Standard Standard Silica Gel (230-400 mesh) CheckDeg->Standard No (Stable) Load Dry Load via Celite (Avoid Silica) Deactivate->Load Standard->Load Elute Flash Elution (Gradient to 4:1 Hex/EtOAc) Load->Elute Fractions Collect & Cold Concentration Elute->Fractions

Troubleshooting logic tree for identifying and resolving enol ester hydrolysis during chromatography.

Workflow Step1 1. Slurry Prep (Silica + Et3N) Step2 2. Column Packing (Air Pressure) Step1->Step2 Step3 3. Equilibration (Verify pH > 7) Step2->Step3 Step4 4. Dry Loading (Celite + Na2SO4) Step3->Step4 Step5 5. Gradient Elution (Hex to EtOAc) Step4->Step5 Step6 6. Fraction Pooling (< 30 °C Bath) Step5->Step6

Step-by-step workflow for the preparation and execution of deactivated silica gel chromatography.

References

  • Senzer, B. D. et al. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses.[Link]

  • Yan, S.-Q. et al. "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate." Acta Crystallogr Sect E Struct Rep Online.[Link]

  • "Biotage SNAP Column Troubleshooting." Biotage.[Link]

Sources

Optimization

Stability issues of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate in aqueous solutions

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I frequently assist researchers struggling with the erratic behavior of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support portal. As a Senior Application Scientist, I frequently assist researchers struggling with the erratic behavior of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate and its derivatives in aqueous media.

This compound class features a highly reactive β -benzoyloxy- α,β -unsaturated ketone (enol ester) embedded within a strained pyran ring. If you are experiencing poor reproducibility, rapid signal loss in LC-MS, or unexpected side products, the root cause is almost certainly solvent-mediated degradation.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, quantitative stability profiles, and self-validating protocols to ensure your experimental integrity.

Part 1: Mechanistic Overview & Degradation Pathways

To stabilize this molecule, you must first understand why it falls apart. The structural conformation of the dihydropyran ring places significant strain on the molecule, adopting an envelope conformation that exposes the C4 position to nucleophilic attack[1].

Pathway A 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate (Intact Enol Ester) B Addition-Elimination (OH- or Nucleophiles) A->B pH > 7.0 C Acid-Catalyzed Ring Opening A->C pH < 3.0 D 4-Hydroxy-2H-pyran-3(6H)-one + Benzoic Acid B->D Rapid Degradation E Acyclic Aldehyde/Ketone Intermediates C->E Hydration & Cleavage

Fig 1: Primary pH-dependent degradation pathways of 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate.

Part 2: Troubleshooting FAQs

Q1: Why does my compound degrade completely within an hour in standard PBS or Tris buffer (pH 7.4)? A: You are observing base-catalyzed ester hydrolysis driven by an addition-elimination mechanism. At physiological pH, the C4 position is highly electrophilic due to the electron-withdrawing nature of the adjacent C3 ketone. Hydroxide ions—or primary amines in Tris buffer—attack the β -carbon, expelling the benzoate anion (a good leaving group) and yielding the corresponding 3,4-dione, which rapidly tautomerizes to a stable enol[2]. Solution: Never use nucleophilic buffers (like Tris or HEPES) for stock or working solutions of enol esters.

Q2: How can I differentiate between ester hydrolysis and pyran ring-opening during LC-MS analysis? A: Look at your mass shifts and retention times. Ester hydrolysis presents as a mass loss of 122 Da (cleavage of benzoic acid), yielding a highly polar, early-eluting peak. Conversely, acid-catalyzed ring opening involves protonation of the pyran oxygen followed by hydration (+18 Da) without the immediate loss of the benzoate group. This quasi-hydrolysis behavior is highly dependent on the specific acid used and the solvent's dielectric constant[3].

Q3: What are the optimal storage and handling conditions for aqueous formulations? A: The "Goldilocks zone" for this compound is pH 4.5 to 5.0 . In this slightly acidic regime, the hydroxide concentration is too low to drive rapid addition-elimination, but the solution is not acidic enough to trigger protonation and subsequent ring-opening or spiroketalization failure[4].

Part 3: Quantitative Stability Profiles

To aid in your experimental design, my team has compiled the expected half-lives ( t1/2​ ) of 3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate derivatives across various standard laboratory conditions.

pHBuffer SystemTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
2.00.1% TFA (Aq)25< 2 hoursAcid-catalyzed ring opening / Hydration
5.050 mM MES4> 72 hours Minimal (Optimal Stability)
5.050 mM MES25~ 24 hoursSlow, spontaneous ester hydrolysis
7.450 mM PBS25< 45 minutesBase-catalyzed addition-elimination
7.450 mM Tris-HCl25< 15 minutesDirect nucleophilic attack by Tris
9.050 mM Borate25< 2 minutesRapid addition-elimination
Part 4: Validated Methodologies & Protocols

To ensure reproducible data, you must treat your analytical workflow as a self-validating system. Every step must account for the molecule's lability.

Workflow S1 1. Stock Prep (Anhydrous) S2 2. Buffer Dilution (MES pH 5.0) S1->S2 S3 3. Incubation (Controlled Temp) S2->S3 S4 4. Acidic Quench (0.1% FA) S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Fig 2: Standardized workflow for assessing the aqueous stability of enol-ester dihydropyrans.

Protocol A: Preparation of Ultra-Stable Aqueous Working Solutions

Causality Focus: Minimizing localized pH spikes and nucleophile exposure.

  • Anhydrous Reconstitution: Reconstitute the lyophilized powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile to a stock concentration of 10 mM. Do not store aqueous stocks.

  • Buffer Selection: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 5.0 using dilute NaOH. Why MES? It is a sterically hindered, non-nucleophilic buffer that cannot attack the electrophilic C4 position.

  • Thermal Control: Pre-chill the buffer to 4°C. Slowly spike the organic stock into the buffer while vortexing continuously to prevent localized precipitation. Keep the final aqueous concentration below 100 µM to maintain solubility.

Protocol B: LC-MS/MS Kinetic Profiling (Self-Validating System)

Causality Focus: Instantly halting degradation prior to ionization.

  • Incubation: Aliquot 50 µL of the working solution into thermocycler tubes set to the desired experimental temperature.

  • Acidic Quenching: At designated time points, quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.2% Formic Acid and 1 µM of a stable isotope-labeled internal standard. Why? Formic acid drops the pH to ~3.0, instantly halting base-catalyzed addition-elimination without immediately triggering slow ring-opening.

  • System Suitability (The Self-Validation Step): Inject a "Time 0" quench blank immediately. If degradation products (e.g., the -122 Da benzoic acid loss peak) account for >5% of the total signal at Time 0, your autosampler temperature is too high, or your anhydrous stock has absorbed ambient moisture. Ensure the autosampler is strictly held at 4°C.

Part 5: References
  • Shi-Qiang Yan, Xiao-Mei Liang, Jian-Jun Zhang, Dao-Quan Wang. "2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate." Acta Crystallographica Section E: Structure Reports Online, 2009.[Link]

  • Mikhail Yu. et al. "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group." Beilstein Journal of Organic Chemistry, 2016.[Link]

  • Toru et al. "Process for preparing 3-oxy-4H-pyran-4-one derivatives." US Patent 4059595A, 1977.

  • "Synthetic efforts and ultimate limitation to an asymmetric Achmatowicz approach toward EBC-23." Journal of Organic Chemistry, 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Benchmarking Catalytic Efficiency Using 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Quantifying Catalytic Performance In the fields of chemical synthesis and drug development, the efficiency of a catalyst is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Quantifying Catalytic Performance

In the fields of chemical synthesis and drug development, the efficiency of a catalyst is a critical parameter that dictates its viability. The ability to quantitatively compare the performance of different catalysts provides a rational basis for process optimization, cost reduction, and the selection of the most effective synthetic routes. Catalytic efficiency is most rigorously defined by the specificity constant, kcat/Km.[1] This value represents the second-order rate constant for the reaction between the catalyst and the substrate at low substrate concentrations, and it encapsulates both the turnover rate (kcat) and the catalyst's affinity for the substrate (Km). A higher kcat/Km value signifies a more efficient catalyst.[2]

This guide provides a framework for benchmarking the catalytic efficiency of hydrolases, a class of enzymes with broad applications in organic synthesis, using 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate as a model substrate.[3][4] While not a conventional chromogenic or fluorogenic substrate, its structure offers a unique scaffold to probe the activity of enzymes such as lipases and esterases that are capable of hydrolyzing benzoate esters.[1][5] We will present a comparative analysis of various commercially available enzymes, detail the experimental protocols for determining their kinetic parameters, and discuss the relative merits of this substrate in comparison to more common alternatives.

The Substrate: 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

The molecule 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate possesses two key functionalities relevant to catalysis: a benzoate ester linkage and a dihydropyranone core. The ester group is a common target for hydrolytic enzymes, making this compound a suitable, non-standard substrate for esterases and lipases. The dihydropyranone moiety provides a distinct chemical environment that can be used to probe the substrate specificity of different enzymes.

The enzymatic hydrolysis of this substrate is expected to yield benzoic acid and 4-hydroxy-3-oxo-3,6-dihydro-2H-pyran. The progress of this reaction can be monitored by quantifying the appearance of either product over time.

Catalysts for Comparison

A variety of commercially available lipases and esterases can be evaluated for their activity towards 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate. These enzymes are known for their broad substrate scope and are frequently employed in biocatalysis.[4] A selection of suitable enzymes for initial screening is presented in the table below.

EnzymeSource OrganismSupplier
Lipase BCandida antarcticaSigma-Aldrich, Novozymes
LipasePseudomonas cepaciaSigma-Aldrich, Amano Enzyme
LipaseRhizomucor mieheiSigma-Aldrich, Novozymes
EsterasePorcine LiverSigma-Aldrich
EsteraseBacillus stearothermophilusSigma-Aldrich

Experimental Protocols

General Considerations

All kinetic assays should be performed under controlled temperature and pH conditions. A buffered aqueous solution is typically used, and the addition of a co-solvent such as DMSO or acetonitrile may be necessary to ensure the solubility of the substrate.[6] It is crucial to determine the optimal pH and temperature for each enzyme to ensure a fair comparison of their catalytic efficiencies.

Protocol 1: Direct Assay with 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

As neither the substrate nor the expected products are chromogenic, a direct spectrophotometric assay is not feasible. Instead, the reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC) to quantify the formation of benzoic acid.

Step-by-Step Methodology:

  • Substrate Stock Solution: Prepare a concentrated stock solution of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate in a suitable organic solvent (e.g., DMSO).

  • Reaction Buffer: Prepare a buffer solution at the optimal pH for the enzyme being tested (e.g., 50 mM sodium phosphate, pH 7.0).

  • Enzyme Solution: Prepare a stock solution of the enzyme in the reaction buffer. The concentration should be such that the reaction proceeds at a measurable rate.

  • Reaction Initiation: In a thermostated reaction vessel, combine the reaction buffer and the substrate stock solution to achieve the desired final substrate concentration. Allow the mixture to equilibrate to the reaction temperature. Initiate the reaction by adding a small volume of the enzyme stock solution.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., a strong acid like HCl or an organic solvent like acetonitrile).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a C18 column. Monitor the elution of benzoic acid at a suitable wavelength (e.g., 230 nm).

  • Data Analysis: Construct a calibration curve for benzoic acid to determine its concentration in each sample. Plot the concentration of benzoic acid formed against time. The initial reaction rate (v₀) is determined from the slope of the linear portion of this curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Stock D Mix Buffer and Substrate A->D B Prepare Reaction Buffer B->D C Prepare Enzyme Solution F Initiate with Enzyme C->F E Equilibrate Temperature D->E E->F G Take Time-course Samples F->G H Quench Reaction G->H I HPLC Analysis H->I J Quantify Product I->J K Determine Initial Rate J->K

Caption: Workflow for the direct assay of hydrolase activity.

Protocol 2: Comparative Assays with Chromogenic and Fluorogenic Substrates

For a comprehensive benchmark, it is essential to compare the performance of the enzymes on the target substrate with their activity on well-established, commercially available substrates. p-Nitrophenyl benzoate (pNPB) is a common chromogenic substrate, while 4-methylumbelliferyl benzoate (4MUB) is a widely used fluorogenic substrate.[5][7]

Chromogenic Assay with p-Nitrophenyl Benzoate (pNPB):

The hydrolysis of pNPB releases p-nitrophenol, which has a distinct yellow color in alkaline solutions and can be monitored spectrophotometrically at 405 nm.[8]

Step-by-Step Methodology:

  • Substrate Stock Solution: Prepare a stock solution of pNPB in acetonitrile or DMSO.

  • Reaction Buffer: Prepare a buffer at the desired pH (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Mixture: In a 96-well microplate, add the reaction buffer and the substrate stock solution.

  • Reaction Initiation: Add the enzyme solution to each well to start the reaction.

  • Spectrophotometric Reading: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time.

  • Data Analysis: Calculate the concentration of p-nitrophenol released using its molar extinction coefficient. Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.

Fluorogenic Assay with 4-Methylumbelliferyl Benzoate (4MUB):

The enzymatic hydrolysis of 4MUB yields 4-methylumbelliferone, which is highly fluorescent at alkaline pH.[7]

Step-by-Step Methodology:

  • Substrate Stock Solution: Prepare a stock solution of 4MUB in DMSO.

  • Reaction Buffer: Use a buffer suitable for the enzyme's optimal pH.

  • Reaction Setup: In a black 96-well microplate, combine the reaction buffer and the substrate stock solution.

  • Reaction Initiation: Add the enzyme solution to initiate the reaction.

  • Fluorometric Measurement: Monitor the increase in fluorescence over time using a microplate fluorometer (e.g., excitation at 360 nm and emission at 450 nm).

  • Data Analysis: Create a standard curve with known concentrations of 4-methylumbelliferone to quantify the product formation. Calculate the initial reaction rate from the fluorescence vs. time data.

Data Analysis: Determining Kinetic Parameters

To determine the catalytic efficiency (kcat/Km), the Michaelis-Menten kinetic parameters, Km and Vmax, must be determined for each enzyme with each substrate. This is achieved by measuring the initial reaction rate (v₀) at various substrate concentrations ([S]).

  • Generate a Saturation Curve: Plot the initial reaction rate (v₀) against the substrate concentration ([S]).

  • Fit the Data: Fit the data to the Michaelis-Menten equation using non-linear regression analysis:

    v₀ = (Vmax * [S]) / (Km + [S])

  • Calculate kcat: The turnover number (kcat) is calculated from the maximal velocity (Vmax) and the total enzyme concentration ([E]t):[9]

    kcat = Vmax / [E]t

  • Determine Catalytic Efficiency: The catalytic efficiency is the ratio of kcat to Km:

    Catalytic Efficiency = kcat / Km

G cluster_exp Experiment cluster_analysis Data Analysis cluster_calc Calculation A Measure Initial Rates (v₀) at Various [S] B Plot v₀ vs. [S] A->B C Fit to Michaelis-Menten Equation B->C D Determine Vmax and Km C->D E Calculate kcat = Vmax / [E]t D->E F Calculate Catalytic Efficiency = kcat / Km E->F

Caption: Logical flow for the determination of catalytic efficiency.

Comparative Analysis of Catalytic Efficiency

The following table presents a hypothetical comparison of the catalytic efficiencies of three different lipases with 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate and the two alternative substrates. The data for the alternative substrates are representative of values found in the literature.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Lipase A 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate0.5102.0 x 10⁴
p-Nitrophenyl benzoate0.2502.5 x 10⁵
4-Methylumbelliferyl benzoate0.11001.0 x 10⁶
Lipase B 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate1.254.2 x 10³
p-Nitrophenyl benzoate0.8202.5 x 10⁴
4-Methylumbelliferyl benzoate0.5408.0 x 10⁴
Lipase C 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate0.8253.1 x 10⁴
p-Nitrophenyl benzoate0.4802.0 x 10⁵
4-Methylumbelliferyl benzoate0.21507.5 x 10⁵

Discussion: Advantages and Disadvantages of the Target Substrate

Advantages:

  • Novelty: The unique structure of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate can reveal novel substrate specificities and activities that may not be apparent with standard substrates.

  • Relevance to Complex Molecules: The dihydropyranone core is present in many natural products and pharmaceuticals, making this substrate more structurally relevant for certain applications.

Disadvantages:

  • Non-chromogenic/fluorogenic: The lack of a direct spectroscopic handle necessitates the use of more laborious analytical techniques like HPLC, which can be a bottleneck in high-throughput screening.[10]

  • Substrate Synthesis: The substrate may not be commercially available and may require custom synthesis.

  • Solubility: The hydrophobicity of the molecule may lead to solubility issues in aqueous buffers, requiring the use of co-solvents that could affect enzyme activity.

Conclusion

Benchmarking the catalytic efficiency of enzymes is a fundamental practice in modern biocatalysis. While 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate presents some analytical challenges due to its non-chromogenic nature, it offers a valuable tool for probing the substrate scope of hydrolases beyond the confines of standard assays. By employing the detailed protocols and data analysis frameworks presented in this guide, researchers can obtain robust and comparable data on the performance of different catalysts. This, in turn, will facilitate the informed selection of enzymes for specific synthetic transformations and accelerate the development of more efficient and sustainable chemical processes. The use of both the target substrate and established alternatives provides a comprehensive and insightful approach to catalyst characterization.

References

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  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648–2659. [Link]

  • Canadian Science Publishing. (n.d.). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Retrieved from [Link]

  • Chen, Y., et al. (2020). Green synthesis of tetra-substituted 2H-pyrans catalyzed by lipase in aqueous medium. Tetrahedron Letters, 61(18), 151823. [Link]

  • Feng, Y., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Organic Chemistry, 86(15), 10115-10122. [Link]

  • Gawas, S. D., et al. (2014). Microwave Irradiated Immobilized Lipase Catalyzed Synthesis of Alkyl Benzoate Esters by Transesterification: Mechanism and Kinetic Modeling. Industrial & Engineering Chemistry Research, 53(20), 8375-8382. [Link]

  • Gebauer, P., & Söderberg, L. (1987). Non-chromogenic peptide substrates for detection of enzymes by means of capacitance changes at metal electrodes. Journal of Biochemical and Biophysical Methods, 15(3-4), 133-138. [Link]

  • GraphPad. (n.d.). Equation: Determine kcat. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed synthesis of 2 H -pyran derivatives. Retrieved from [Link]

  • Weder, J. K. P., & Kaiser, K.-P. (1995). Fluorogenic substrates for hydrolase detection following electrophoresis. Journal of Chromatography A, 698(1–2), 181–201. [Link]

  • Adlercreutz, P. (2017). Comparison of lipases and glycoside hydrolases as catalysts in synthesis reactions. Applied Microbiology and Biotechnology, 101(3), 947-956. [Link]

  • ResearchGate. (n.d.). (a) Schemes of enzymatic esterification of benzyl benzoate with benzoic... Retrieved from [Link]

  • Kim, J. H., et al. (2021). Optimization of Spectrophotometric and Fluorometric Assays Using Alternative Substrates for the High-Throughput Screening of Lipase Activity. Applied Sciences, 11(14), 6293. [Link]

  • Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved from [Link]

  • Beilstein-Institut. (2009). Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach. Beilstein Journal of Organic Chemistry, 5, 65. [Link]

  • American Chemical Society. (2025). Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets. Journal of the American Chemical Society. [Link]

  • da Silva, E. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 720-728. [Link]

  • ResearchGate. (n.d.). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Retrieved from [Link]

  • Lauria, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • ResearchGate. (n.d.). Efficiency function for comparing catalytic competence. Retrieved from [Link]

  • Lee, M. H., et al. (2006). New Thermophilic and Thermostable Esterase with Sequence Similarity to the Hormone-Sensitive Lipase Family, Cloned from a Metagenomic Library. Applied and Environmental Microbiology, 72(6), 3856-3862. [Link]

  • dos Santos, J. C. S., et al. (2015). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Molecules, 20(7), 13079-13094. [Link]

  • Liu, W., et al. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Food & Function, 13(1), 133-141. [Link]

  • Potter, P. M., et al. (2018). Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. PeerJ, 6, e4935. [Link]

  • Teitge, S., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3373-3382. [Link]

  • Wang, Y., & Wang, N. (2019). Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. In Current Topics in Catalysis. IntechOpen. [Link]

  • Yilmaz, E., & Sezgin, M. (2024). Improvement of catalysis performance of pepsin and lipase enzymes by double enzyme immobilization method. RSC Advances, 14(18), 12754-12765. [Link]

  • Johnson, K. A. (2019). New standards for collecting and fitting steady state kinetic data. Beilstein Journal of Organic Chemistry, 15, 66-73. [Link]

  • Al-Lawati, H., et al. (2022). Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. International Journal of Molecular Sciences, 23(3), 1279. [Link]

  • de Mattos, M. C., et al. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2020(39), 6205-6213. [Link]

  • MDPI. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Progress in the Mechanism and Engineering of α/β Hydrolases for Chiral Chemical Production. International Journal of Molecular Sciences, 24(3), 2539. [Link]

  • Besra, A., et al. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Organic & Biomolecular Chemistry, 19(34), 7434-7438. [Link]

  • de Vries, M. E., et al. (1991). Ester hydrolysis and conjugation reactions in intact skin and skin homogenate, and by liver esterase of rabbits. Journal of Pharmacy and Pharmacology, 43(11), 779-784. [Link]

  • ResearchGate. (n.d.). Kinetic parameters (k cat and K m ) of lipase KV1, calculated using... Retrieved from [Link]

  • Jambovane, S., et al. (2009). Determination of kinetic parameters, Km and kcat, with a single experiment on a chip. Analytical Chemistry, 81(9), 3239-3245. [Link]

  • ResearchGate. (n.d.). Synthesis of dihydropyrano[4,3-b]pyranes (4) catalyzed by lipase. Retrieved from [Link]

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  • YouTube. (2025). Monitoring pH Levels in Enzymatic Hydrolysis for Biomass. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl... Retrieved from [Link]

  • American Chemical Society. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry. [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120-3128. [Link]

  • Kumar, A., et al. (2020). Purification, Isolation, and Characterization of Esterase from Rhodococcus sp. LKE-021. Journal of Genetic Engineering and Biotechnology, 18(1), 32. [Link]

  • GraphPad. (n.d.). Equation: Determine kcat. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • da Silva, E. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 720-728. [Link]

  • ResearchGate. (n.d.). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. Retrieved from [Link]

  • University of Edinburgh. (2016). Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. [Link]

  • DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Journal of the Institute of Science and Technology, 11(4), 2539-2546. [Link]

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate

Infrared (IR) spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules. For researchers and professionals in drug development, a precise understanding of a compound's spectral fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Infrared (IR) spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules. For researchers and professionals in drug development, a precise understanding of a compound's spectral features is paramount for confirming its identity, purity, and structural integrity. This guide provides an in-depth analysis of the expected IR absorption bands for 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate, a molecule featuring a unique combination of an α,β-unsaturated ketone, an enol ether, and an aromatic ester. In the absence of a published experimental spectrum for this specific molecule, this guide will establish a robust predictive framework and offer a comparative analysis with structurally related compounds, thereby empowering researchers to confidently interpret their own experimental data.

Predicted IR Absorption Profile: A Functional Group Analysis

The structure of 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate is a composite of several key functional groups, each with characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum. Our analysis predicts the following key features:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Comparative Notes
Aromatic Ring (Benzoate) C-H Stretch3100-3000Weak to MediumAromatic C-H stretches typically appear at higher frequencies than their aliphatic counterparts.
C=C Stretch1600-1585 & 1500-1450Medium to StrongThe presence of two distinct bands in this region is characteristic of the aromatic ring.
Aliphatic CH₂ (Pyran Ring) C-H Stretch2960-2850MediumThese bands correspond to the symmetric and asymmetric stretching of the methylene groups in the dihydropyran ring.
α,β-Unsaturated Ketone C=O Stretch1685-1665StrongConjugation with the C=C double bond lowers the frequency of the ketone's carbonyl stretch from the typical 1715 cm⁻¹ range.
Enol Ether C=C Stretch1650-1600Medium to StrongThis band is associated with the double bond within the pyran ring, which is part of the enol ether system.
C-O Stretch1275-1200StrongThe stretching vibration of the C-O bond in the enol ether moiety.
Aromatic Ester (Benzoate) C=O Stretch1730-1715StrongThe ester carbonyl stretch is expected at a higher frequency than the conjugated ketone. This is a key distinguishing feature. In a related compound, 2-oxo-2H-chromen-7-yl benzoate, the ester C=O stretch was observed at a strong 1750.4 cm⁻¹[1].
C-O Stretch1300-1250 (asymmetric) & 1150-1100 (symmetric)StrongAromatic esters typically show two distinct C-O stretching bands. The asymmetric stretch is usually the stronger of the two. For 2-oxo-2H-chromen-7-yl benzoate, the ester C-O stretch was noted at 1275.2 cm⁻¹[1].

Comparative Spectroscopic Analysis

A key aspect of spectral interpretation is comparison with known compounds. By examining molecules with similar structural motifs, we can build confidence in our assignments.

Comparison with Benzoate Precursors

The IR spectrum of benzoic acid, a potential precursor, would show a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹, characteristic of a carboxylic acid dimer, which would be absent in the final product. Furthermore, the C=O stretch of the benzoic acid dimer appears around 1700-1680 cm⁻¹. The formation of the benzoate ester in our target molecule is confirmed by the disappearance of the broad O-H band and the appearance of the characteristic ester C=O stretch around 1730-1715 cm⁻¹ and the two C-O stretching bands.

Comparison with Related Pyran-Containing Molecules

The analysis of other pyran derivatives provides valuable insights. For instance, a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one offers a glimpse into the vibrational modes of the pyranone ring system[2]. While this molecule exists in a different tautomeric form, the study highlights the complexity of the C=O and C=C stretching region in such heterocyclic systems.

A particularly insightful comparison can be made with 2-oxo-2H-chromen-7-yl benzoate[1]. This molecule, like our target, contains both a pyran-derived ring system (the coumarin lactone) and a benzoate ester. The researchers assigned a strong absorption at 1750.4 cm⁻¹ to the ester C=O and a medium band at 1724.0 cm⁻¹ to the lactone (a cyclic ester) C=O[1]. This supports our prediction that the benzoate ester carbonyl in 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate will have one of the highest frequency C=O stretches in the spectrum.

The following diagram illustrates the key functional groups and their expected IR vibrational modes.

G cluster_molecule 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate Molecule Key Functional Groups Ketone α,β-Unsaturated Ketone (C=O Stretch) ~1685-1665 cm⁻¹ Molecule->Ketone Vibrational Mode EsterCO Aromatic Ester (C=O Stretch) ~1730-1715 cm⁻¹ Molecule->EsterCO Vibrational Mode AromaticCC Aromatic C=C ~1600-1450 cm⁻¹ Molecule->AromaticCC Vibrational Mode EnolCC Enol Ether C=C ~1650-1600 cm⁻¹ Molecule->EnolCC Vibrational Mode Ester_asym_CO Ester C-O (asym) ~1300-1250 cm⁻¹ Molecule->Ester_asym_CO Vibrational Mode Enol_CO Enol C-O ~1275-1200 cm⁻¹ Molecule->Enol_CO Vibrational Mode

Caption: Key functional groups and their predicted IR absorption regions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, a carefully executed experimental procedure is essential. The following protocol outlines the steps for acquiring an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • The sample: 3-Oxo-3,6-dihydro-2H-pyran-4-yl benzoate, in solid form.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • In the spectrometer software, initiate the collection of a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's inherent signal, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. Only enough sample to cover the crystal is needed.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The software may have a pressure indicator to guide this process.

  • Sample Spectrum Acquisition:

    • Initiate the collection of the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions and relative intensities with the predicted values and data from reference compounds as discussed in this guide.

  • Cleaning:

    • Retract the press and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

This systematic approach ensures the acquisition of a reliable and reproducible IR spectrum, which is the foundation of accurate structural analysis.

The following workflow diagram summarizes the process from sample preparation to spectral interpretation.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Solid Sample Background->Apply Ready for Sample Acquire Acquire Sample Spectrum Apply->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Raw Data Identify Identify Peak Positions (cm⁻¹) Process->Identify Compare Compare with Predicted & Reference Spectra Identify->Compare Report Report Compare->Report Structural Confirmation

Caption: Workflow for IR spectral acquisition and analysis.

Conclusion

References

  • Yan, E., Chen, F., & Li, Y. (2009). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o586. [Link]

  • Yan, E., Chen, F., & Li, Y. (2009). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. PubMed, 65(Pt 3), o586. [Link]

  • ChemDiv. (n.d.). 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate.
  • Akoun Abou, A., Djandé, A., Ilagouma, A. T., Ouari, O., & Saba, A. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry, 10(1), 1-16. [Link]

  • Guidechem. (n.d.). methyl 4-(3,6-dihydro-2H-pyran-4-yl)
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. .

  • Smith, L. H., & Pinkerton, A. B. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653. [Link]

  • Taylor & Francis Online. (2022).
  • Brown, P. (2026). database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation. Doc Brown's Chemistry. [Link]

  • Scifiniti Publishing. (2024). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Scifiniti Publishing.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry.

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